molecular formula C11H16ClN3S B12218892 1-isopropyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine

1-isopropyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine

Cat. No.: B12218892
M. Wt: 257.78 g/mol
InChI Key: JAGOMYWSKHMTDH-UHFFFAOYSA-N
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Description

1-Isopropyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine is a synthetic compound with a unique structure that combines an isopropyl group, a thienylmethyl group, and a pyrazolamine core

Preparation Methods

The synthesis of 1-isopropyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thienylmethyl halide.

    Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Isopropyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylmethyl or isopropyl groups can be replaced with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Isopropyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-Isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine: This compound has a benzimidazole core instead of a pyrazole core, leading to different chemical and biological properties.

    1-Isopropyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine: This compound differs in the position of the amine group on the pyrazole ring, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H16ClN3S

Molecular Weight

257.78 g/mol

IUPAC Name

1-propan-2-yl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15N3S.ClH/c1-9(2)14-8-10(6-13-14)12-7-11-4-3-5-15-11;/h3-6,8-9,12H,7H2,1-2H3;1H

InChI Key

JAGOMYWSKHMTDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=CS2.Cl

Origin of Product

United States

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